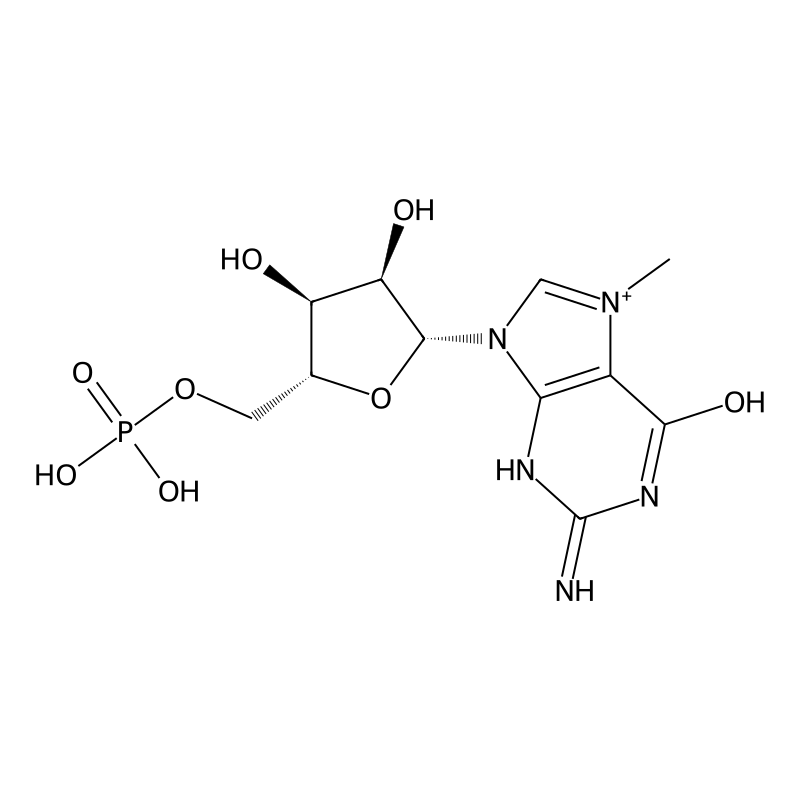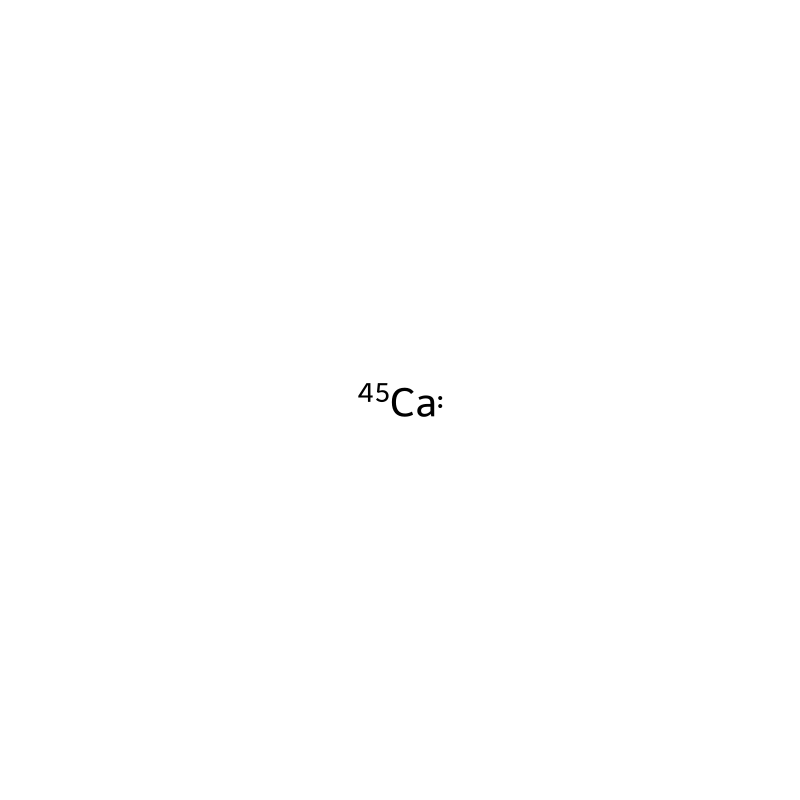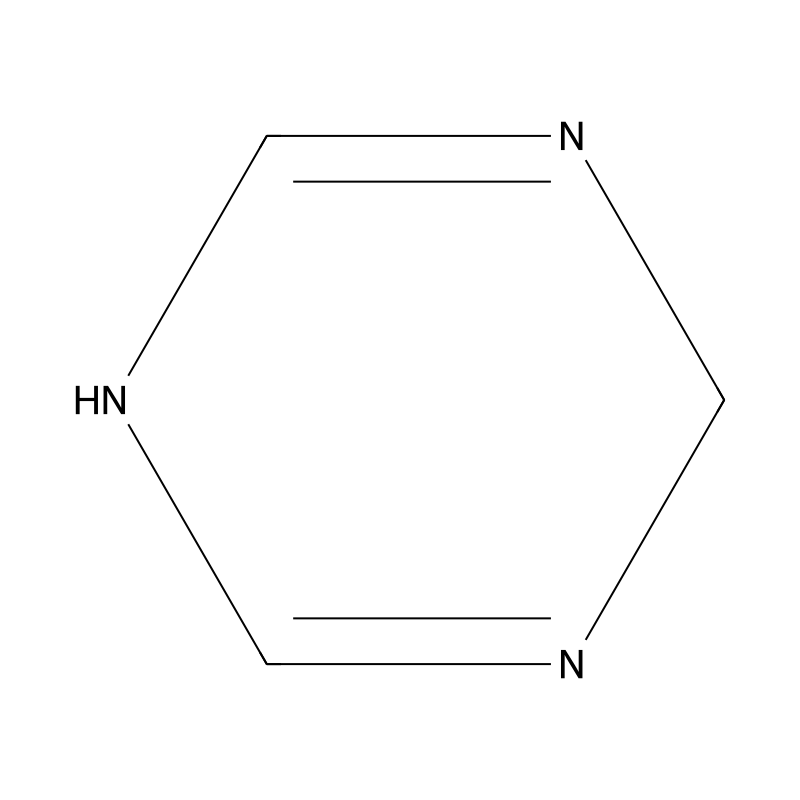7-Methylguanosine 5'-phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
7-Methylguanosine 5'-phosphate is a nucleoside monophosphate featuring a methyl group at the nitrogen-7 position of the guanine base. Its chemical formula is C11H17N5O8P, and it plays a significant role in various biological processes, particularly in RNA metabolism. The compound is characterized by its unique structure, which includes a 5'-phosphate group that is crucial for its biological functions, including serving as a cap structure for mRNA molecules, thereby influencing their stability and translation efficiency .
- Hydrolysis of Cap Structures:
- The compound can be produced from the hydrolysis of 7-methylguanosine 5'-diphosphate in the presence of water:
- The compound can be produced from the hydrolysis of 7-methylguanosine 5'-diphosphate in the presence of water:
- Decapping Enzymatic Reactions:
7-Methylguanosine 5'-phosphate exhibits several biological activities:
- Role in mRNA Stability: It is essential for the stability and translation of messenger RNA by serving as a cap structure that protects mRNA from degradation.
- Involvement in Translation Initiation: The compound interacts with eukaryotic translation initiation factor 4E, facilitating the recruitment of ribosomes to mRNA for protein synthesis .
- Regulation of Gene Expression: It plays a role in splicing and nuclear export of pre-mRNAs, influencing gene expression at multiple levels .
Synthesis of 7-Methylguanosine 5'-phosphate can be achieved through various chemical and enzymatic methods:
- Chemical Synthesis:
- One method involves the methylation of guanosine followed by phosphorylation to introduce the phosphate group at the 5' position.
- Enzymatic Synthesis:
7-Methylguanosine 5'-phosphate has several applications in biochemistry and molecular biology:
- Research Tool: It is used as a model compound for studying RNA capping mechanisms and translation initiation.
- Therapeutic Potential: Due to its role in regulating gene expression, it may have potential applications in therapeutic strategies targeting RNA metabolism and stability .
- Biomarker Development: Its presence and concentration can serve as biomarkers for certain diseases where RNA metabolism is altered.
Interaction studies have shown that 7-Methylguanosine 5'-phosphate binds to various proteins involved in RNA metabolism:
- Binding to Eukaryotic Translation Initiation Factor 4E: This interaction is critical for initiating protein synthesis by facilitating ribosome binding to mRNA.
- Interactions with Decapping Enzymes: It is recognized by enzymes that hydrolyze cap structures, influencing mRNA decay pathways .
Several compounds share structural similarities with 7-Methylguanosine 5'-phosphate, each with unique properties and functions. Below are some similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Guanosine 5'-monophosphate | C10H13N5O8P | Lacks methyl group at nitrogen-7; involved in RNA synthesis. |
| N(7)-Methylguanosine | C11H15N5O5 | Does not contain phosphate; important for RNA capping. |
| 7-Methylguanosine 5'-diphosphate | C11H16N5O8P2 | Two phosphate groups; intermediate in RNA processing. |
| 7-Methylguanosine 5'-triphosphate | C11H19N5O14P3 | Three phosphate groups; active in energy transfer processes. |
The uniqueness of 7-Methylguanosine 5'-phosphate lies in its specific role as a cap structure that enhances mRNA stability and translation efficiency, distinguishing it from other similar compounds that may not possess this functional capability .
Molecular Formula and Composition (C11H16N5O8P)
7-Methylguanosine 5'-phosphate possesses the molecular formula C11H16N5O8P, representing a complex nucleotide structure with distinct elemental composition [1]. The compound consists of eleven carbon atoms, sixteen hydrogen atoms, five nitrogen atoms, eight oxygen atoms, and one phosphorus atom [2] [7]. This molecular composition reflects the integration of three primary structural components: a modified purine base, a ribose sugar moiety, and a phosphate group [1] [8].
The molecular arrangement encompasses a guanosine nucleoside that has undergone N7-methylation of the guanine base, coupled with phosphorylation at the 5'-hydroxyl position of the ribose sugar [3] [10]. The elemental distribution within the molecule demonstrates the characteristic features of purine ribonucleoside monophosphates, belonging to the class of organic compounds known as nucleotides [2] [8].
Structural Characteristics
N7-Methyl Modification of Guanine Base
The N7-methyl modification represents the most distinctive structural feature of 7-methylguanosine 5'-phosphate, occurring at the nitrogen atom in the 7-position of the guanine purine ring [1] [9]. This methylation results in the formation of a positively charged quaternary nitrogen, creating an ammonium betaine structure that significantly alters the electronic properties of the base [1] [10]. The N7-methylation confers resistance to enzymatic degradation by decapping enzymes and enhances the stability of the nucleotide under physiological conditions [11] [30].
The methylation at the N7 position fundamentally changes the hydrogen bonding patterns and π-π stacking interactions of the guanine base [11] [22]. The positive charge introduced by the methylation creates electrostatic interactions that are crucial for recognition by specific binding proteins [10] [13]. The N7-methyl group adopts a specific spatial orientation that influences the overall conformation of the nucleotide and its ability to interact with complementary molecular structures [11] [19].
Ribose Moiety Configuration
The ribose sugar component of 7-methylguanosine 5'-phosphate maintains the standard β-D-ribofuranose configuration characteristic of naturally occurring ribonucleotides [1] [7]. The ribose moiety contains four hydroxyl groups at the 2', 3', 4', and 5' positions, with the 5'-hydroxyl serving as the attachment site for the phosphate group [7] [20]. The sugar adopts a puckered conformation that influences the spatial arrangement of the entire nucleotide structure [22] [28].
The glycosidic bond connecting the ribose to the N9 position of the methylated guanine base exhibits anti-conformation, which is the preferred orientation for biological activity [13] [22]. The ribose ring demonstrates conformational flexibility, with the C2'-endo and C3'-endo conformations being predominant under different conditions [22] [28]. The hydroxyl groups of the ribose participate in hydrogen bonding networks that contribute to the overall stability and solubility of the compound [15] [22].
5'-Phosphate Group Properties
The 5'-phosphate group of 7-methylguanosine 5'-phosphate consists of a single phosphate moiety covalently attached to the 5'-carbon of the ribose sugar through a phosphoester bond [1] [7]. The phosphate group exists predominantly in its dianionic form under physiological pH conditions, contributing significantly to the overall negative charge of the molecule [2] [13]. The phosphorus atom adopts tetrahedral geometry with four oxygen atoms, three of which bear negative charges at neutral pH [7] [28].
The phosphate group demonstrates characteristic chemical reactivity, including susceptibility to hydrolysis under acidic conditions and resistance to enzymatic cleavage by certain phosphatases [13] [30]. The electronic properties of the phosphate moiety are influenced by the adjacent ribose sugar and contribute to the compound's ability to participate in phosphoryl transfer reactions [28] [32]. The phosphate group serves as a recognition element for various enzymes and binding proteins involved in nucleotide metabolism [13] [24].
Physical and Chemical Properties
Molecular Weight and Solubility Parameters
7-Methylguanosine 5'-phosphate exhibits a molecular weight of 377.25 g/mol, as determined by mass spectrometric analysis [1] [26]. The compound demonstrates high water solubility, with concentrations exceeding 50 mg/mL achievable in aqueous solutions [15]. The solubility characteristics are attributed to the presence of multiple hydroxyl groups on the ribose moiety and the ionic nature of the phosphate group [15] [16].
The solubility profile shows temperature dependence, with increased solubility observed at elevated temperatures [15] [18]. The compound exhibits limited solubility in organic solvents, reflecting its hydrophilic nature due to the phosphate and hydroxyl groups [16] [28]. Storage recommendations indicate optimal stability when maintained at -20°C in aqueous solutions to prevent degradation [15] [16].
Charge Properties and pKa Values
The charge distribution of 7-methylguanosine 5'-phosphate is characterized by the presence of both positive and negative ionic centers [1] [2]. The N7-methylated guanine base carries a permanent positive charge, while the phosphate group contributes negative charges at physiological pH [2] [22]. The compound exhibits moderately basic properties with pKa values influenced by the methylation at the N7 position [2] [8].
The overall charge state of the molecule varies with pH, with the phosphate group undergoing protonation-deprotonation equilibria [13] [28]. At physiological pH (7.4), the compound exists predominantly as a zwitterion with a net negative charge due to the dianionic phosphate group [2] [22]. The charge properties significantly influence the compound's interactions with proteins and its behavior in chromatographic separations [13] [24].
Stability Under Various Conditions
7-Methylguanosine 5'-phosphate demonstrates variable stability depending on environmental conditions, with pH, temperature, and ionic strength being critical factors [18] [30]. The compound shows enhanced stability under slightly acidic to neutral pH conditions, with degradation accelerated under strongly alkaline conditions [18] [21]. Thermal stability studies indicate that the compound maintains integrity at room temperature but undergoes gradual decomposition at elevated temperatures [16] [21].
The N7-methyl modification provides increased resistance to enzymatic degradation compared to unmodified guanosine 5'-phosphate [11] [30]. Hydrolytic stability is influenced by the presence of divalent metal ions, which can catalyze phosphoester bond cleavage [21] [32]. Long-term storage stability is optimized under frozen conditions with protection from light and air oxidation [15] [16].
Spectroscopic Characteristics
UV-Visible Absorption Profiles
7-Methylguanosine 5'-phosphate exhibits characteristic ultraviolet absorption with maximum absorption occurring around 258-260 nm, consistent with the aromatic nature of the methylated guanine base [16] [19]. The extinction coefficient at 260 nm is approximately 9,800-10,000 L mol⁻¹ cm⁻¹, which is higher than that of unmodified guanosine nucleotides due to the N7-methylation [16] [27]. Secondary absorption peaks are observed at approximately 280 nm and 290 nm, corresponding to different electronic transitions within the purine ring system [19] [31].
The UV absorption spectrum shows pH dependence, with changes in absorbance intensity and wavelength maxima occurring as the protonation state of the molecule varies [19] [25]. The long-wavelength absorption band extends beyond 300 nm, which is attributed to the electronic transitions involving the N7-methyl group [19]. Fluorescence properties are enhanced compared to unmodified guanosine, with quantum yields significantly higher due to the methylation modification [19].
| Wavelength (nm) | Extinction Coefficient (L mol⁻¹ cm⁻¹) | Assignment |
|---|---|---|
| 258-260 | 9,800-10,000 | Primary π-π* transition |
| 280 | 8,000 | Secondary transition |
| 290 | 7,000 | N7-methyl influenced transition |
NMR Spectroscopic Properties
Nuclear magnetic resonance spectroscopy of 7-methylguanosine 5'-phosphate reveals characteristic chemical shifts that reflect the unique structural features of the methylated nucleotide [20] [22]. The ¹H NMR spectrum displays the N7-methyl group as a sharp singlet at approximately 4.13 ppm, providing a diagnostic signal for this modification [20]. The aromatic H8 proton of the guanine base appears as a singlet around 8.5-9.0 ppm, shifted downfield compared to unmodified guanosine due to the electron-withdrawing effect of the N7-methyl group [22] [23].
The ribose protons exhibit characteristic splitting patterns, with H1' appearing as a doublet around 6.06 ppm and the remaining sugar protons showing complex multipicity between 4.2-4.7 ppm [20]. ³¹P NMR analysis reveals a single phosphorus resonance at approximately 1.9-4.3 ppm, depending on the solvent system used [28]. The ¹³C NMR spectrum shows distinct carbon signals for all structural components, with the N7-methyl carbon appearing around 29-30 ppm [22].
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 4.13 | Singlet | N7-CH₃ |
| ¹H | 8.5-9.0 | Singlet | H8 (guanine) |
| ¹H | 6.06 | Doublet | H1' (ribose) |
| ³¹P | 1.9-4.3 | Singlet | 5'-phosphate |
Mass Spectrometric Features
Mass spectrometry of 7-methylguanosine 5'-phosphate yields characteristic fragmentation patterns that provide structural confirmation and analytical utility [24] [26]. The molecular ion peak appears at m/z 377.25 in negative ion mode, corresponding to the deprotonated molecular species [M-H]⁻ [24] [26]. Major fragmentation pathways include loss of the phosphate group (m/z 97) to generate the nucleoside fragment, and cleavage of the glycosidic bond to produce the methylated guanine base (m/z 165) [24].
The fragmentation spectrum reveals three distinct types of signals: nucleobase-derived fragments, phosphoribose-derived fragments (m/z 211), and phosphate-derived fragments (m/z 97 and m/z 79 for dehydrated phosphate) [24]. The N7-methylated guanine base produces characteristic fragment ions that distinguish it from unmodified guanosine derivatives [24]. Tandem mass spectrometry (MS/MS) provides detailed structural information through collision-induced dissociation, enabling identification of the methylation site and phosphorylation position [24].
| m/z Value | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 377.25 | 100 | [M-H]⁻ (molecular ion) |
| 211 | 25-30 | Phosphoribose moiety |
| 165 | 40-50 | N7-methylguanine base |
| 97 | 80-90 | Phosphate group |
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Wikipedia
7-methylguanosine 5'-phosphate(1+)








